molecular formula C15H17NO4S B4461050 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one

6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one

Cat. No. B4461050
M. Wt: 307.4 g/mol
InChI Key: DZUDJXBVFHWIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Chromenones, on the other hand, are a type of organic compound with a structure based on the flavone backbone. They are known to exhibit a wide range of biological activities.


Chemical Reactions Analysis

The chemical reactions involving “6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one” would depend on the specific conditions and reagents used. Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one, serve as essential building blocks in drug development. Researchers explore their potential as scaffolds for novel pharmaceutical compounds. The piperidine ring imparts favorable pharmacokinetic properties, making it a valuable moiety for drug design. Scientists investigate modifications around this core to enhance bioactivity, selectivity, and metabolic stability .

Anticancer Agents

The chromenone scaffold in 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one has shown promise in inhibiting cancer cell growth. Researchers study its effects on specific pathways, such as angiogenesis, apoptosis, and cell cycle regulation. By optimizing its structure, they aim to develop potent anticancer agents .

Anti-inflammatory Compounds

Piperidine derivatives exhibit anti-inflammatory properties. Scientists explore the potential of 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one as an anti-inflammatory agent. Understanding its mechanism of action and interactions with inflammatory mediators is crucial for therapeutic applications .

Neurological Disorders

Given the central nervous system’s vulnerability to various diseases, researchers investigate piperidine-based compounds for neuroprotection. 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one may modulate neurotransmitter systems or protect neurons from oxidative stress. Its neuropharmacological potential warrants further exploration .

Antiviral Activity

Piperidine derivatives have demonstrated antiviral effects against various viruses. Scientists assess 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one’s ability to inhibit viral replication or entry. Its structural features may contribute to antiviral efficacy .

Material Science and Organic Electronics

Beyond medicinal applications, piperidine-based compounds find utility in material science. Researchers investigate their use as building blocks for organic semiconductors, light-emitting materials, and sensors. The chromenone core in 6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one could contribute to novel materials with tailored properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action.

properties

IUPAC Name

6-(2-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-4-2-3-9-16(11)21(18,19)13-6-7-14-12(10-13)5-8-15(17)20-14/h5-8,10-11H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDJXBVFHWIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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